2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Chemical Structure: The compound features a tetrahydroquinoline core substituted at the 1-position with a propane-1-sulfonyl group and at the 6-position with a 2-fluorobenzenesulfonamide moiety. Its IUPAC name is 2-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (CAS: 946241-19-6) .
Properties
IUPAC Name |
2-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-2-12-26(22,23)21-11-5-6-14-13-15(9-10-17(14)21)20-27(24,25)18-8-4-3-7-16(18)19/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZPLSYBQUVRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can involve multiple steps:
Formation of the 1,2,3,4-tetrahydroquinoline core: : This core structure can be synthesized via cyclization reactions starting from aniline derivatives and aldehydes, often using acidic or basic catalysts.
Introduction of the fluoro group: : Fluorination is typically achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the propane-1-sulfonyl moiety: : This step may involve sulfonylation reactions using propane-1-sulfonyl chloride.
Final coupling reaction: : The 6-yl benzene-1-sulfonamide moiety can be attached through coupling reactions using reagents such as sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise temperature control, and efficient purification methods like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions in the molecule, depending on the reagent and conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Depending on the reaction, common solvents like dichloromethane, methanol, or dimethylformamide (DMF) might be used.
Catalysts: : Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, can facilitate reactions.
Major Products
The primary products of these reactions depend on the position and nature of the functional group undergoing the reaction. For instance, oxidation might produce sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has significant scientific research applications in various fields:
Chemistry: : Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: : Explored for its potential as a biochemical probe to study enzyme functions and metabolic pathways.
Medicine: : Investigated for its pharmaceutical properties, including potential anti-inflammatory, antibacterial, and anticancer activities.
Industry: : Applied in the development of new materials and as a catalyst or additive in chemical processes.
Mechanism of Action
The compound's mechanism of action depends on its interaction with specific molecular targets, such as enzymes or receptors. For instance, sulfonamide derivatives typically inhibit enzymes by mimicking the substrate, thereby blocking the active site and preventing the enzyme from performing its function. This inhibition can affect various biological pathways, leading to the compound's therapeutic effects.
Comparison with Similar Compounds
Research Implications
- Drug Design : The target compound’s balanced steric and electronic profile makes it a candidate for optimizing sulfonamide-based inhibitors, particularly in neurological or oncological targets.
- Synthetic Scalability : highlights multi-step synthesis at 100g scale, suggesting feasibility for large-scale production of related compounds .
Biological Activity
The compound 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A fluorinated benzene ring .
- A tetrahydroquinoline moiety .
- A propane sulfonyl group , which may enhance its solubility and biological activity.
Sulfonamides typically exert their effects by inhibiting bacterial folic acid synthesis or interacting with various biological targets. The specific mechanisms for this compound are still under investigation but may include:
- Inhibition of key enzymes involved in cell proliferation.
- Interaction with receptors related to cancer cell growth and survival.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds similar to this compound can reduce cell viability in various cancer cell lines.
- The compound's structure suggests it may interact with the estrogen receptor alpha (ERα), which is crucial in breast cancer proliferation.
Antiviral Properties
Sulfonamides have also been reported to possess antiviral activities against several viruses:
- Studies on related compounds demonstrate effectiveness against viruses such as coxsackievirus B and influenza virus strains. The antiviral mechanism often involves inhibition of viral replication or interference with viral entry into host cells.
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 42 | |
| Antiviral | H9N2 Virus | 0.001 | |
| General Cytotoxicity | Various Cell Lines | Varies |
Case Study: Anticancer Efficacy
In a comparative study involving various sulfonamide derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
